Cas no 2248287-50-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate is a specialized organic compound featuring a phthalimide core linked to a 4-methylimidazole-propanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceutical intermediates or bioactive molecules. The presence of both imide and imidazole functional groups enhances its potential as a versatile building block for heterocyclic synthesis. Its stability under various reaction conditions allows for controlled modifications, while the methyl-substituted imidazole may contribute to targeted biological interactions. Researchers may find this compound useful in medicinal chemistry or materials science applications requiring precise molecular design.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate structure
2248287-50-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate
CAS No:2248287-50-3
MF:C15H13N3O4
MW:299.281423330307
CID:6139267
PubChem ID:165720025
Update Time:2025-06-11

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate
    • 2248287-50-3
    • EN300-6514950
    • Inchi: 1S/C15H13N3O4/c1-9-8-16-12(17-9)6-7-13(19)22-18-14(20)10-4-2-3-5-11(10)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,17)
    • InChI Key: KISCRABDIGEEFM-UHFFFAOYSA-N
    • SMILES: O(C(CCC1=NC=C(C)N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 299.09060590g/mol
  • Monoisotopic Mass: 299.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate (CAS No. 2248287-50-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate (CAS No. 2248287-50-3) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This isoindole-derivative combines a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety with a 4-methyl-1H-imidazol-2-yl propanoate group, making it a subject of interest for drug discovery and molecular design. Researchers are particularly intrigued by its potential role in modulating enzyme activity or serving as a building block for small-molecule therapeutics.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate has surged, driven by advancements in targeted drug delivery and precision medicine. The compound's imidazole ring is a key pharmacophore found in many FDA-approved drugs, which explains its relevance in medicinal chemistry. Scientists are exploring its interactions with biological targets, such as kinases or receptors, to unlock new therapeutic avenues. This aligns with the growing trend of AI-driven drug discovery, where computational models predict compound efficacy before lab synthesis.

From a synthetic chemistry perspective, the ester linkage in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate offers versatility for further derivatization. The CAS No. 2248287-50-3 compound is often discussed in the context of green chemistry, as researchers seek eco-friendly routes to synthesize such complex molecules. Questions like "How to improve the yield of isoindole derivatives?" or "What catalysts optimize imidazole-propanoate coupling?" frequently appear in academic forums, reflecting the compound's technical challenges and opportunities.

Beyond pharmaceuticals, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate has potential applications in material science. Its conjugated system could contribute to organic electronics or photovoltaic materials, a hot topic given the global push for renewable energy. The compound's stability under varying pH conditions also makes it a candidate for biocompatible coatings, addressing the rising demand for sustainable biomaterials in medical devices.

Analytical characterization of CAS No. 2248287-50-3 typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. Recent publications highlight its distinct UV-Vis absorption profile, useful for analytical method development. As regulatory standards tighten, understanding the degradation pathways of such compounds becomes critical—a subject gaining traction in pharmaceutical stability studies.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methyl-1H-imidazol-2-yl)propanoate represents a multifaceted compound with cross-disciplinary relevance. Its exploration continues to align with broader scientific trends, from computational chemistry to sustainable synthesis, ensuring its place in future research breakthroughs.

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